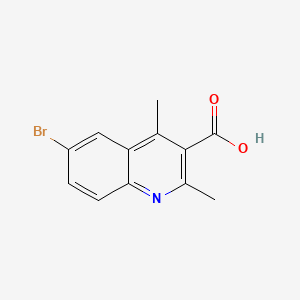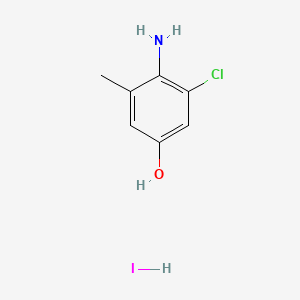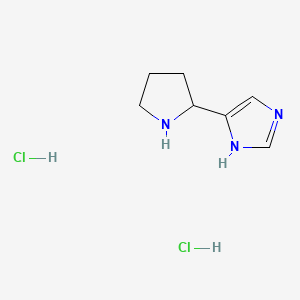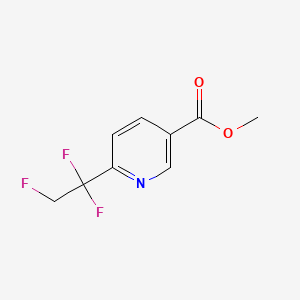
Boc-1-Aminocyclopropylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-1-Aminocyclopropylmethanol, also known as tert-butyl 1-(hydroxymethyl)cyclopropylcarbamate, is a compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . It is a solid at ambient temperature and is commonly used in organic synthesis, particularly in the protection of amine groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Boc-1-Aminocyclopropylmethanol typically involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves dissolving the starting amine in anhydrous acetonitrile, adding anhydrous potassium carbonate, and then reacting with Boc2O at elevated temperatures . The reaction mixture is then filtered to remove solids, and the filtrate is concentrated under reduced pressure to obtain the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of eco-friendly and solvent-free conditions is also explored to enhance green chemistry practices .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-1-Aminocyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield cyclopropylcarbamate derivatives, while reduction can produce cyclopropylmethanol derivatives .
Applications De Recherche Scientifique
Boc-1-Aminocyclopropylmethanol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of Boc-1-Aminocyclopropylmethanol primarily involves its role as a protecting group. The Boc group (tert-butoxycarbonyl) is introduced to protect the amine functionality during synthetic transformations. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine . The molecular targets and pathways involved in this process are related to the stability and reactivity of the Boc group under different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Boc-1-Aminocyclopropylmethanol include:
- Boc-1-Amino-2-methylcyclopropanol
- Boc-1-Amino-3-methylcyclopropanol
- Boc-1-Amino-4-methylcyclopropanol
Uniqueness
This compound is unique due to its specific cyclopropyl structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
tert-butyl 2-(1-aminocyclopropyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)6(11)9(10)4-5-9/h6,11H,4-5,10H2,1-3H3 |
Clé InChI |
XYAVKJBXNUQIQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1(CC1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)





![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)



